molecular formula C10H8FNO4 B12304179 trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

Katalognummer: B12304179
Molekulargewicht: 225.17 g/mol
InChI-Schlüssel: FSRBAVSPEDPDMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid: is a chemical compound with the molecular formula C10H8FNO4 and a molecular weight of 225.17 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a fluoro-nitrophenyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid involves several stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry of the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives with different substituents. For example:

  • trans-2-(2-Chloro-5-nitrophenyl)cyclopropane-1-carboxylic acid
  • trans-2-(2-Bromo-5-nitrophenyl)cyclopropane-1-carboxylic acid

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

Eigenschaften

Molekularformel

C10H8FNO4

Molekulargewicht

225.17 g/mol

IUPAC-Name

2-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8FNO4/c11-9-2-1-5(12(15)16)3-7(9)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)

InChI-Schlüssel

FSRBAVSPEDPDMK-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.